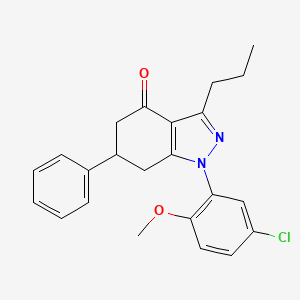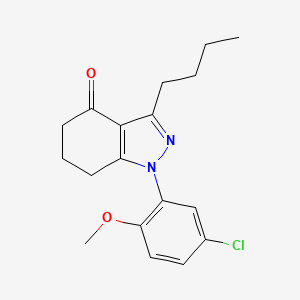![molecular formula C9H14N2O2S B4300183 N-[(prop-2-yn-1-yloxy)methyl]morpholine-4-carbothioamide CAS No. 81066-31-1](/img/structure/B4300183.png)
N-[(prop-2-yn-1-yloxy)methyl]morpholine-4-carbothioamide
Übersicht
Beschreibung
N-[(prop-2-yn-1-yloxy)methyl]morpholine-4-carbothioamide is a chemical compound that has been studied for its potential applications in scientific research. It is also known by the chemical name, propargyl morpholine-4-carbothioamide. This compound has been synthesized using various methods and has been shown to have unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-[(prop-2-yn-1-yloxy)methyl]morpholine-4-carbothioamide is not fully understood. However, studies have shown that it can inhibit the activity of enzymes such as histone deacetylases (HDACs) and monoamine oxidases (MAOs). These enzymes are involved in various cellular processes, including gene expression and neurotransmitter metabolism.
Biochemical and Physiological Effects:
N-[(prop-2-yn-1-yloxy)methyl]morpholine-4-carbothioamide has been shown to have unique biochemical and physiological effects. It has been shown to increase the levels of acetylcholine and dopamine in the brain. It has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(prop-2-yn-1-yloxy)methyl]morpholine-4-carbothioamide in lab experiments is its unique biochemical and physiological effects. It can be used to study various cellular processes, including gene expression and neurotransmitter metabolism. However, one limitation is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of N-[(prop-2-yn-1-yloxy)methyl]morpholine-4-carbothioamide. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Studies are needed to further explore its mechanism of action and potential side effects. Another area of interest is its potential as a tool for epigenetic research. Studies are needed to further explore its effects on HDACs and other epigenetic enzymes.
In conclusion, N-[(prop-2-yn-1-yloxy)methyl]morpholine-4-carbothioamide is a chemical compound that has been studied for its potential applications in scientific research. It has unique biochemical and physiological effects and has been shown to have potential as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and potential side effects.
Wissenschaftliche Forschungsanwendungen
N-[(prop-2-yn-1-yloxy)methyl]morpholine-4-carbothioamide has been studied for its potential applications in scientific research. One area of interest is its use in cancer research. Studies have shown that this compound has anti-tumor activity and can induce cell death in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Another area of interest is its potential as a neuroprotective agent. Studies have shown that N-[(prop-2-yn-1-yloxy)methyl]morpholine-4-carbothioamide can protect neurons from oxidative stress and cell death. It has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(prop-2-ynoxymethyl)morpholine-4-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-2-5-13-8-10-9(14)11-3-6-12-7-4-11/h1H,3-8H2,(H,10,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQYWCZQRDIVOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCNC(=S)N1CCOCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408695 | |
| Record name | 4-Morpholinecarbothioamide, N-[(2-propynyloxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Morpholinecarbothioamide, N-[(2-propynyloxy)methyl]- | |
CAS RN |
81066-31-1 | |
| Record name | 4-Morpholinecarbothioamide, N-[(2-propynyloxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(1-adamantyl)-2-bromophenyl]-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B4300107.png)
![2-[(5-tert-butyl-2-methylphenyl)thio]-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B4300115.png)


![4-(trifluoromethyl)-N-(2-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}phenyl)benzamide](/img/structure/B4300146.png)
![6-ethyl 8-methyl 5-amino-2-methyl-3-oxo-7-(3,4,5-trimethoxyphenyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4300158.png)
![4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide](/img/structure/B4300160.png)
![6-butyl 8-ethyl 5-amino-7-(4-methoxyphenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4300167.png)
![ethyl 4-({[5-oxo-1-phenyl-3-(2,3,4,5-tetrafluorobenzyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B4300187.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-(4-chlorophenyl)propanamide](/img/structure/B4300195.png)
![N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B4300198.png)
![N-(2-butoxyphenyl)-2-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetamide](/img/structure/B4300205.png)
![2-[1-(2,4-dichlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4300209.png)
![diethyl 5-amino-7-(4-isopropoxy-3-methoxyphenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4300216.png)